

Application Note: Mass Spectrometry of Formosulfathiazole

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Compound of Interest

Compound Name: **Formosulfathiazole**

Cat. No.: **B576889**

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Introduction

Formosulfathiazole is an antimicrobial agent used in veterinary medicine, formed by the condensation of sulfathiazole and formaldehyde. Recent structural analysis has revealed that **formosulfathiazole** exists as a well-defined cyclodimeric condensation product, not an undefined polymer as previously thought.^{[1][2][3]} This dimeric structure has the chemical formula $C_{20}H_{18}N_6O_4S_4$. Understanding the mass spectrometric behavior of this revised structure is crucial for its accurate identification and quantification in various matrices. This application note provides a detailed protocol for the analysis of the **formosulfathiazole** dimer using High-Resolution Mass Spectrometry (HRMS) and outlines its characteristic fragmentation pattern.

Experimental Protocols

1. Sample Preparation

A stock solution of **formosulfathiazole** can be prepared in dimethylsulfoxide (DMSO), as it shows limited solubility in many other common solvents.^[1] It is important to note that **formosulfathiazole** can degrade in DMSO, even at room temperature, and decomposition is accelerated by heating.^[1] Therefore, fresh solutions should be prepared for analysis. For analysis in aqueous matrices, a solid-phase extraction (SPE) protocol, commonly used for sulfonamides, is recommended for sample clean-up and concentration.^{[4][5]}

- Solid-Phase Extraction (SPE) Protocol for Aqueous Samples:

- Condition an SPE cartridge (e.g., Agilent BondElut PPL) with 5 mL of methanol followed by 5 mL of ultrapure water.[4]
- Adjust the pH of the water sample (e.g., 500 mL) to between 4 and 7.[4]
- Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[4]
- Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
- Dry the cartridge under vacuum.
- Elute the analyte with methanol containing 2% aqueous ammonia.
- The eluate can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the analysis of sulfonamides due to its high sensitivity and selectivity.[4][5]

- LC Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm) is suitable for the separation of sulfonamides.[6]
- Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile is commonly used.[4]
- Flow Rate: A typical flow rate is 0.3 mL/min.[6]
- Injection Volume: 5-10 µL.

- MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for sulfonamides as they can be readily protonated.

- Acquisition Mode: Full MS/dd-MS² (data-dependent MS²) or Multiple Reaction Monitoring (MRM) for targeted quantification.
- Collision Gas: Nitrogen or Argon.
- Collision Energy: Optimization of collision energy is required to obtain characteristic fragment ions.

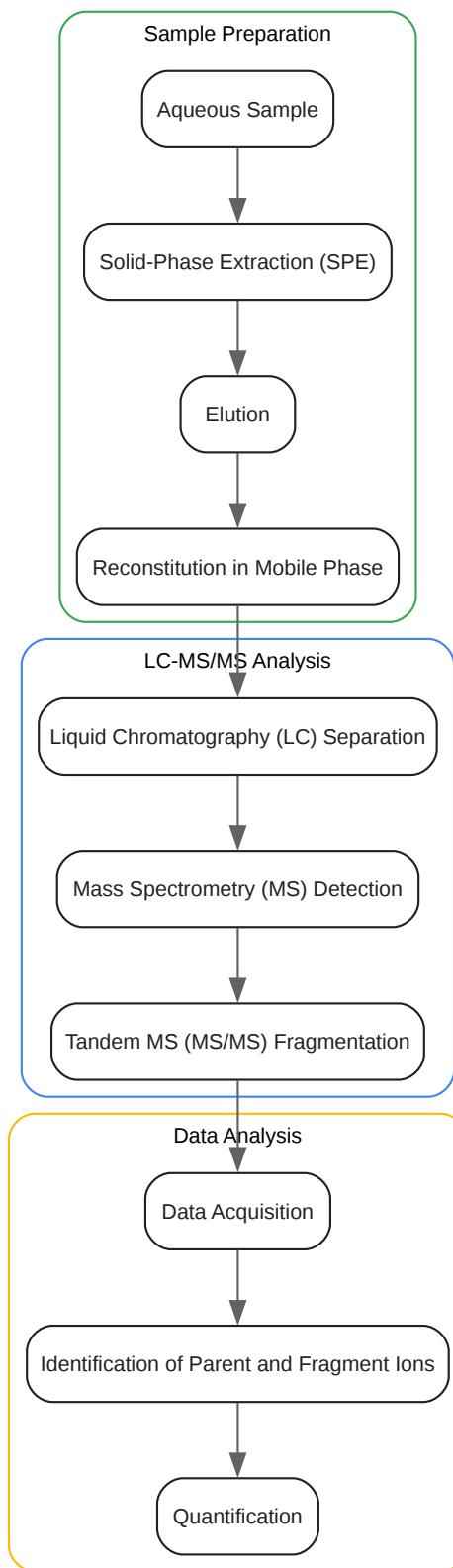
Data Presentation

High-resolution mass spectrometry of the **formosulfathiazole** dimer reveals a protonated molecular ion $[M+H]^+.$ ^[1] Due to the thermal instability of the compound, multiple fragmentation peaks may be observed, especially at higher ion source temperatures.^[1] The primary fragmentation is expected to involve the cleavage of the dimeric structure and subsequent fragmentation of the resulting sulfathiazole and related moieties.

Based on the known dimeric structure of **formosulfathiazole** ($C_{20}H_{18}N_6O_4S_4$) and common fragmentation patterns of sulfonamides, the following table summarizes the expected major ions.

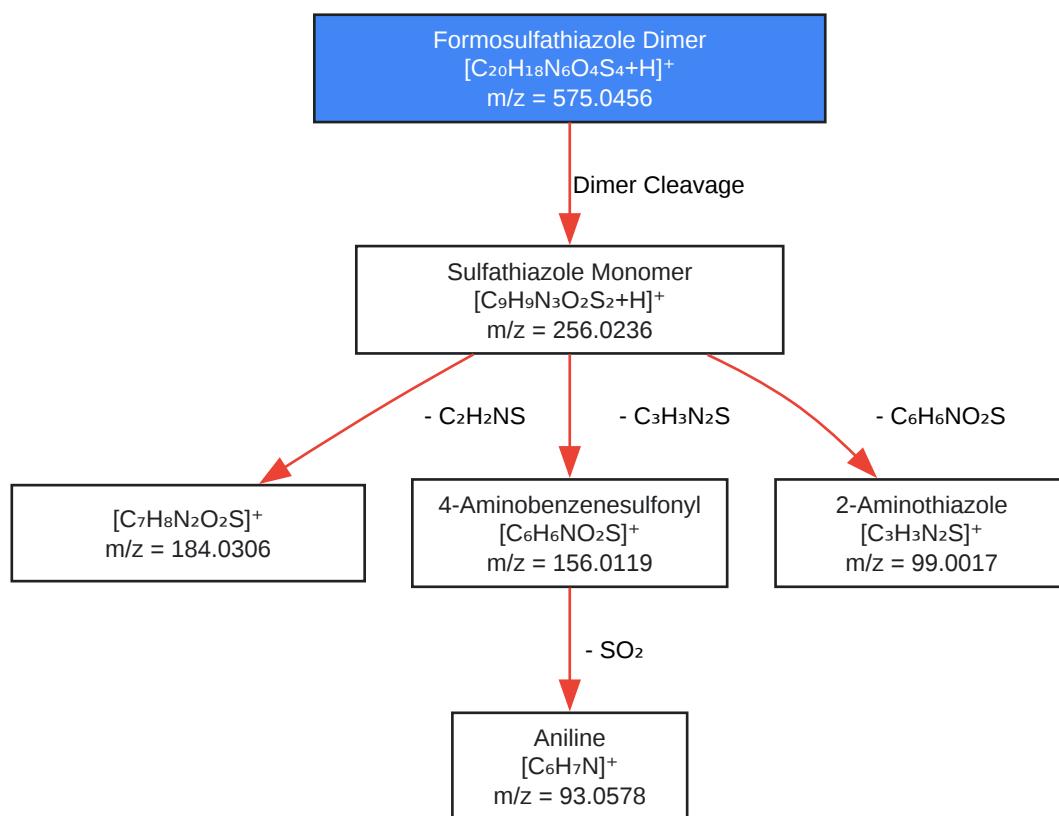
Ion	m/z (Theoretical)	Description
$[C_{20}H_{18}N_6O_4S_4+H]^+$	575.0456	Protonated molecular ion of the formosulfathiazole dimer
$[C_9H_9N_3O_2S_2+H]^+$	256.0236	Protonated sulfathiazole monomer
$[C_7H_8N_2O_2S]^+$	184.0306	Fragment from sulfathiazole
$[C_6H_6NO_2S]^+$	156.0119	4-aminobenzenesulfonyl moiety
$[C_6H_7N]^+$	93.0578	Aniline
$[C_3H_3N_2S]^+$	99.0017	2-aminothiazole moiety

Visualizations

Experimental Workflow for LC-MS/MS Analysis of **Formosulfathiazole**[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **formosulfathiazole**.

Proposed Fragmentation Pathway of **Formosulfathiazole** Dimer



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Caption: Proposed fragmentation of the **formosulfathiazole** dimer.

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